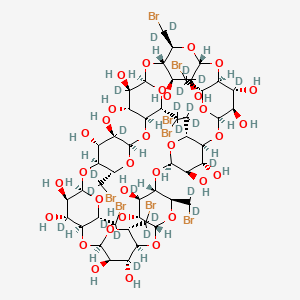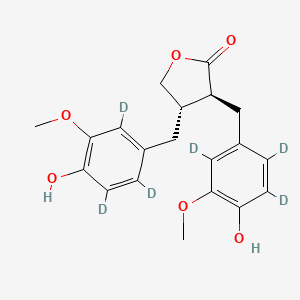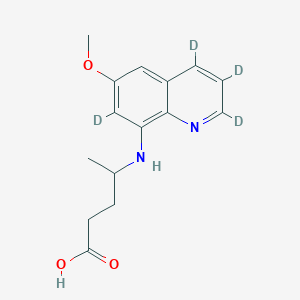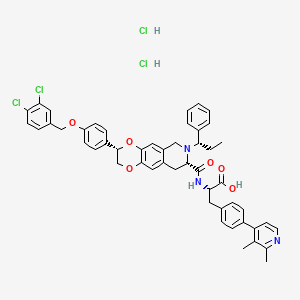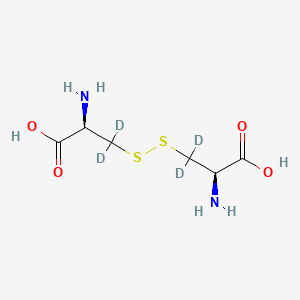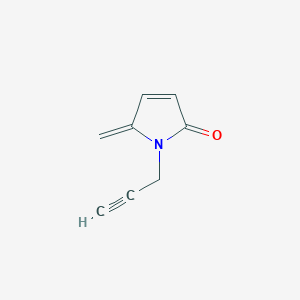
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is a deuterated derivative of des(oxopentyl) valsartan methyl ester hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in the study of drug metabolism and pharmacokinetics due to its enhanced stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of des(oxopentyl) valsartan methyl ester hydrochloride. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule using deuterated reagents.
Esterification: Formation of the methyl ester group through a reaction with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities to achieve the desired level of deuteration.
Continuous Esterification: Employing continuous flow reactors to enhance the efficiency of the esterification process.
Purification and Crystallization: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits enhanced stability and traceability, making it useful in studying drug metabolism. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the effects of deuteration on drug efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Des(oxopentyl) valsartan methyl ester hydrochloride: The non-deuterated version of the compound.
Des(oxopentyl) valsartan-d4 methyl ester hydrochloride: Another deuterated derivative with a different level of deuteration.
Des(oxopentyl) valsartan methyl ester: The free base form without the hydrochloride salt.
Uniqueness
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is unique due to its high level of deuteration, which provides enhanced stability and traceability compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research applications where precise tracking of the compound is essential.
Eigenschaften
Molekularformel |
C19H22ClN5O2 |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
methyl (2S)-3,3,4,4,4-pentadeuterio-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-3-17(19(25)26-2)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-21-23-24-22-18;/h4-11,17,20H,3,12H2,1-2H3,(H,21,22,23,24);1H/t17-;/m0./s1/i1D3,3D2; |
InChI-Schlüssel |
CRWKYSOVGJCKSF-MJGRBEDDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Kanonische SMILES |
CCC(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


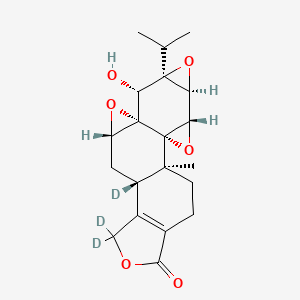
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
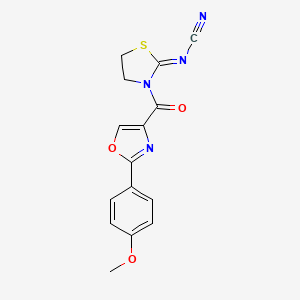

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)
